SB 328437

Descripción general

Descripción

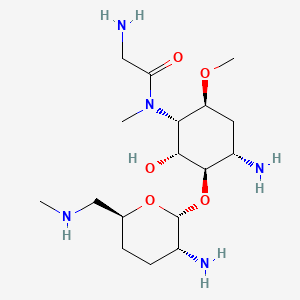

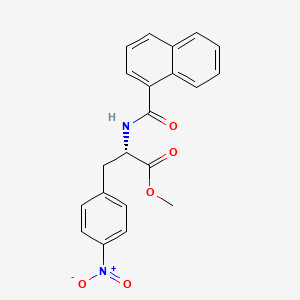

Methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, also known as MNP, is a synthetic compound that has been studied for its potential applications in scientific research. MNP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer activities. It has also been investigated for its potential use in the treatment of various diseases and disorders, such as diabetes, obesity, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer gástrico

SB 328437 ha sido estudiado por su potencial en el tratamiento del cáncer gástrico, particularmente en casos resistentes a 5-fluorouracilo (5-FU), un fármaco quimioterapéutico común . Se ha demostrado que el compuesto sensibiliza a las células de cáncer gástrico resistentes a 5-FU, haciéndolas más susceptibles al tratamiento . Esto se logra al dirigirse al receptor 3 de quimioquina del motivo C-C (CCR3), que se expresa en niveles significativamente más altos en estas células resistentes .

Modulación de la quimiorresistencia

Se ha encontrado que this compound disminuye significativamente la viabilidad celular, particularmente a concentraciones más altas de 5-FU . Cuando se combina con 5-FU a una concentración alta, los niveles de expresión de ARNm relativos de CCR3 y timidilato sintasa (TS), un marcador molecular de resistencia a 5-FU, disminuyeron significativamente .

Dinámica molecular y biología computacional

El análisis computacional de CCR3 demostró cambios conformacionales dinámicos, especialmente en la región del bucle extracelular 2, lo que indicó posibles alteraciones en el reconocimiento del ligando . Las simulaciones de acoplamiento demostraron que this compound se unió al sitio alostérico de CCR3, induciendo un cambio conformacional en ECL2 y dificultando el reconocimiento del ligando .

Investigación del asma

This compound puede utilizarse para estudiar la señalización celular mediada por CCR3 en modelos de asma . Es un inhibidor potente y altamente selectivo de CCR3 y se ha informado que atenúa la colitis crónica espontánea en ratones, reduciendo el número de eosinófilos y moléculas reguladoras en el colon .

Mecanismo De Acción

Target of Action

SB 328437 is a highly potent and selective antagonist for the C-C motif chemokine receptor 3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in chemotaxis, the directed movement of cells in response to chemical signals . It is expressed at significantly higher levels in 5-fluorouracil (5-FU) resistant gastric cancer cells .

Mode of Action

This compound binds to the allosteric site of CCR3 , inducing a conformational change in the extracellular loop 2 region (ECL2) and hindering ligand recognition . This binding effectively blocks the mobilization of calcium ions (Ca2+) induced by eotaxin, eotaxin-2, and MCP-4 .

Biochemical Pathways

The inhibition of Ca2+ mobilization by this compound affects the downstream signaling pathways of CCR3. This results in the inhibition of eosinophil chemotaxis, a process that is mediated by eotaxin, eotaxin-2, and MCP-4 .

Pharmacokinetics

It is known that this compound is a competitive inhibitor of specific chemokine binding to human eosinophils .

Result of Action

The action of this compound leads to a significant decrease in cell viability, particularly at higher concentrations of 5-FU . When combined with 5-FU, the relative mRNA expression levels of CCR3 and thymidylate synthase (TS), a molecular marker for 5-FU resistance, decrease significantly .

Action Environment

The action of this compound is influenced by the tumor microenvironment. Factors such as the overexpression of CCR3 in 5-FU resistant gastric cancer cells can contribute to chemoresistance

Propiedades

IUPAC Name |

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFGCGRAIBLAFY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440571 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247580-43-4 | |

| Record name | SB 328437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247580-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

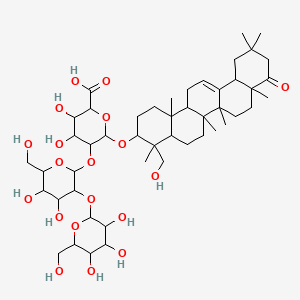

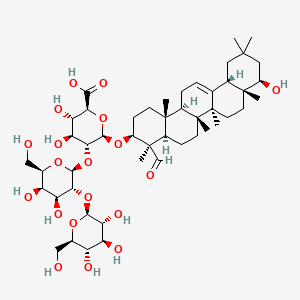

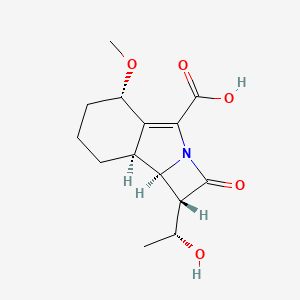

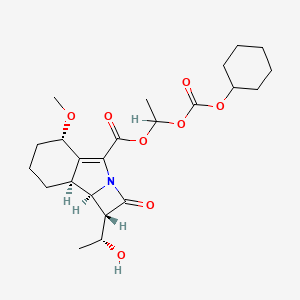

Feasible Synthetic Routes

Q & A

Q1: What is SB 328437 and what is its mechanism of action?

A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].

Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?

A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.

Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?

A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].

Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?

A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.

Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?

A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.

Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?

A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)